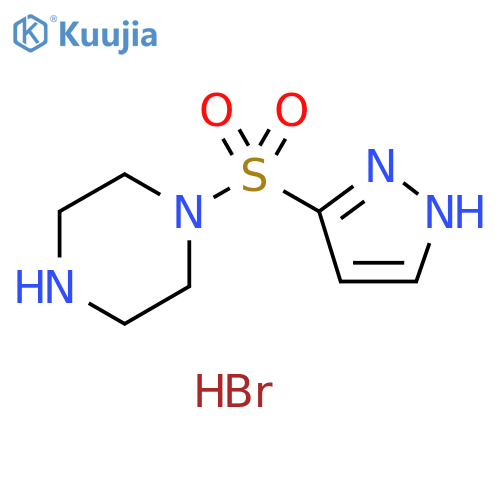Cas no 1795338-17-8 (Piperazine, 1-(1H-pyrazol-3-ylsulfonyl)-, hydrobromide (1:1))

1795338-17-8 structure
商品名:Piperazine, 1-(1H-pyrazol-3-ylsulfonyl)-, hydrobromide (1:1)
Piperazine, 1-(1H-pyrazol-3-ylsulfonyl)-, hydrobromide (1:1) 化学的及び物理的性質
名前と識別子
-
- Piperazine, 1-(1H-pyrazol-3-ylsulfonyl)-, hydrobromide (1:1)
-
- インチ: 1S/C7H12N4O2S.BrH/c12-14(13,7-1-2-9-10-7)11-5-3-8-4-6-11;/h1-2,8H,3-6H2,(H,9,10);1H
- InChIKey: HVTZNITYOVLCKH-UHFFFAOYSA-N
- ほほえんだ: S(N1CCNCC1)(C1=NNC=C1)(=O)=O.Br
Piperazine, 1-(1H-pyrazol-3-ylsulfonyl)-, hydrobromide (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-178862-1.0g |
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide |
1795338-17-8 | 85% | 1g |
$785.0 | 2023-05-26 | |
| Enamine | EN300-178862-1g |
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide |
1795338-17-8 | 85% | 1g |
$785.0 | 2023-09-19 | |
| 1PlusChem | 1P01BEAG-50mg |
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide |
1795338-17-8 | 85% | 50mg |
$279.00 | 2024-06-18 | |
| 1PlusChem | 1P01BEAG-2.5g |
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide |
1795338-17-8 | 85% | 2.5g |
$1965.00 | 2024-06-18 | |
| 1PlusChem | 1P01BEAG-1g |
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide |
1795338-17-8 | 85% | 1g |
$1033.00 | 2024-06-18 | |
| 1PlusChem | 1P01BEAG-10g |
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide |
1795338-17-8 | 85% | 10g |
$4235.00 | 2024-06-18 | |
| 1PlusChem | 1P01BEAG-250mg |
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide |
1795338-17-8 | 85% | 250mg |
$543.00 | 2024-06-18 | |
| Enamine | EN300-178862-0.05g |
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide |
1795338-17-8 | 85% | 0.05g |
$182.0 | 2023-09-19 | |
| Enamine | EN300-178862-0.1g |
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide |
1795338-17-8 | 85% | 0.1g |
$272.0 | 2023-09-19 | |
| Enamine | EN300-178862-10.0g |
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide |
1795338-17-8 | 85% | 10g |
$3376.0 | 2023-05-26 |
Piperazine, 1-(1H-pyrazol-3-ylsulfonyl)-, hydrobromide (1:1) 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
1795338-17-8 (Piperazine, 1-(1H-pyrazol-3-ylsulfonyl)-, hydrobromide (1:1)) 関連製品
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
